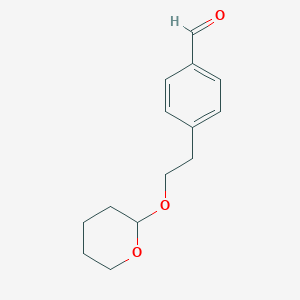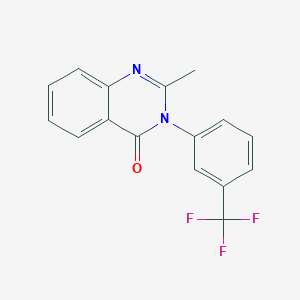
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is a chemical compound that belongs to the class of quinazolinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has shown promising results in preclinical studies, and researchers are exploring its potential for further development.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is not fully understood. However, it is believed to inhibit certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also interact with specific proteins and receptors in cells, leading to changes in cellular function.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have fluorescent properties, which make it useful in imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its potential as a therapeutic agent for cancer and inflammatory diseases. It has shown promising results in preclinical studies, and researchers are exploring its potential for further development. Additionally, it has fluorescent properties, which make it useful in imaging applications.
One of the limitations of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one. One direction is to further explore its potential as a therapeutic agent for cancer and inflammatory diseases. Researchers can investigate its efficacy in animal models and optimize its pharmacological properties. Another direction is to explore its potential as a fluorescent probe in imaging applications. Researchers can investigate its use in various imaging techniques and optimize its properties for specific applications. Additionally, researchers can explore its potential in material science, such as its use in the development of new materials with specific properties.
Métodos De Síntesis
The synthesis of 2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one involves the reaction of 2-aminobenzamide with 3-(trifluoromethyl) benzoic acid in the presence of a catalyst. The reaction is carried out in a solvent under specific conditions of temperature and pressure. The yield of the compound depends on various factors such as the purity of the starting materials, reaction time, and conditions.
Aplicaciones Científicas De Investigación
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one has shown potential in various scientific research applications. It has been studied for its anticancer properties, and preclinical studies have shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown promising results in animal models. Additionally, it has been studied for its potential as a fluorescent probe in imaging applications.
Propiedades
Número CAS |
1788-98-3 |
|---|---|
Nombre del producto |
2-Methyl-3-(3-trifluoromethyl-phenyl)-3H-quinazolin-4-one |
Fórmula molecular |
C16H11F3N2O |
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C16H11F3N2O/c1-10-20-14-8-3-2-7-13(14)15(22)21(10)12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3 |
Clave InChI |
YNDPTKFEXLQGTM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Solubilidad |
43.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



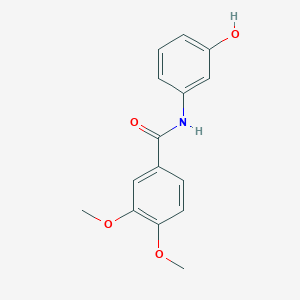
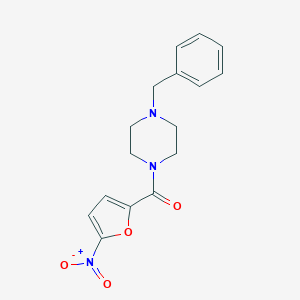
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

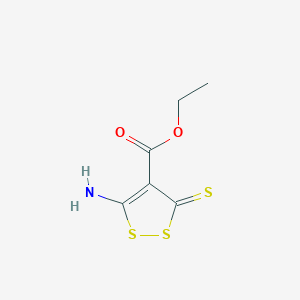
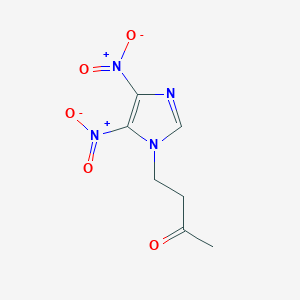
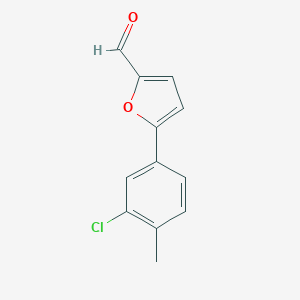
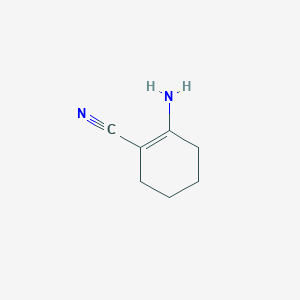
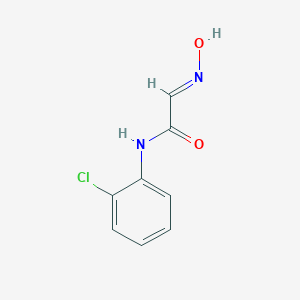

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
